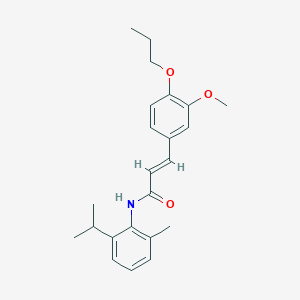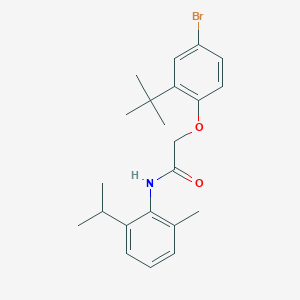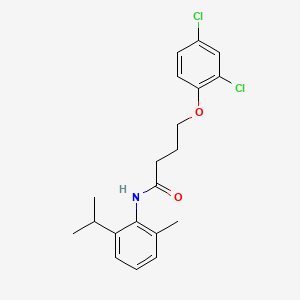![molecular formula C14H12BrNO3S2 B3751353 ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751353.png)
ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Descripción general
Descripción
Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a compound that has been synthesized for its potential scientific research applications. This compound belongs to the class of thiazolidinones, which have been extensively studied for their biological activities. Thiazolidinones are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral activities.
Aplicaciones Científicas De Investigación
Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has been studied for its potential biological activities. Some of the research applications of this compound include:
1. Antimicrobial activity: Thiazolidinones are known to exhibit antimicrobial activity against a wide range of microorganisms. This compound has shown significant antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.
2. Anti-inflammatory activity: Thiazolidinones have been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has shown promising anti-inflammatory activity in vitro.
3. Anticancer activity: Thiazolidinones have been studied for their potential anticancer activity. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is not well understood. However, it is believed to exhibit its biological activities by interacting with specific targets in the cell. Thiazolidinones are known to interact with various enzymes and receptors, including cyclooxygenase-2, lipoxygenase, and peroxisome proliferator-activated receptor gamma.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, thiazolidinones are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate in lab experiments include its potential biological activities, ease of synthesis, and availability. However, the limitations of using this compound include its low solubility in water, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research on Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate. Some of these directions include:
1. Investigation of the mechanism of action of this compound.
2. Optimization of the synthesis method to improve the yield and purity of the product.
3. Evaluation of the in vivo biological activities of this compound.
4. Development of new derivatives of this compound with improved biological activities.
5. Investigation of the potential use of this compound in the treatment of various diseases, including cancer and infectious diseases.
In conclusion, this compound is a compound that has been synthesized for its potential scientific research applications. This compound belongs to the class of thiazolidinones, which have been extensively studied for their biological activities. This compound has shown promising antimicrobial, anti-inflammatory, and anticancer activities in vitro. However, further research is needed to fully understand the mechanism of action and in vivo biological activities of this compound.
Propiedades
IUPAC Name |
ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S2/c1-2-19-12(17)8-16-13(18)11(21-14(16)20)7-9-4-3-5-10(15)6-9/h3-7H,2,8H2,1H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWQAAIGCFHSLL-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3751273.png)
![methyl [5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751284.png)
![methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751290.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3751292.png)




![methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate](/img/structure/B3751324.png)
![4-chloro-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3751331.png)
![2-chloro-5-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3751333.png)
![3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3751334.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3751371.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3751377.png)
